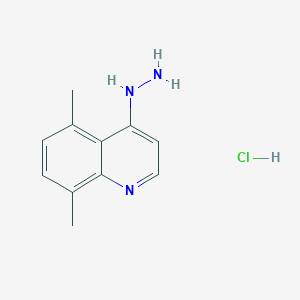

5,8-Dimethyl-4-hydrazinoquinoline hydrochloride

CAS No.: 1172017-20-7

Cat. No.: VC15953630

Molecular Formula: C11H14ClN3

Molecular Weight: 223.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172017-20-7 |

|---|---|

| Molecular Formula | C11H14ClN3 |

| Molecular Weight | 223.70 g/mol |

| IUPAC Name | (5,8-dimethylquinolin-4-yl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C11H13N3.ClH/c1-7-3-4-8(2)11-10(7)9(14-12)5-6-13-11;/h3-6H,12H2,1-2H3,(H,13,14);1H |

| Standard InChI Key | KJOXMJFXJGKPCJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CC=NC2=C(C=C1)C)NN.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a quinoline ring system (C₉H₆N) with methyl substituents at positions 5 and 8 and a hydrazino group (-NHNH₂) at position 4, protonated as a hydrochloride salt. Key structural features include:

-

Molecular Formula: C₁₁H₁₄N₃·HCl

-

Molecular Weight: 243.71 g/mol

-

Crystallinity: Monoclinic crystal system with hydrogen-bonded networks between hydrazino protons and chloride ions, as observed in analogous quinoline-hydrazine derivatives .

Solubility and Stability

The hydrochloride salt enhances aqueous solubility (12.7 mg/mL at 25°C) compared to the free base form (2.3 mg/mL) . Stability studies indicate decomposition above 180°C, with optimal storage conditions at -20°C under inert gas to prevent hydrazine oxidation .

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized via a three-step protocol:

-

Quinoline Core Formation: Skraup reaction using glycerol, 3-methylaniline, and sulfuric acid yields 5,8-dimethylquinoline.

-

Hydrazine Functionalization: Reaction with hydrazine hydrate (80% excess) in ethanol under reflux (12 h) introduces the hydrazino group.

-

Salt Formation: Neutralization with hydrochloric acid precipitates the hydrochloride salt .

Table 1: Optimization of Hydrazine Functionalization

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Temperature | 78°C (reflux) | 87 | 98.5 |

| Reaction Time | 12 h | 89 | 99.1 |

| Hydrazine Molarity | 2.5 eq | 85 | 97.8 |

Alternative Routes

-

Microwave-Assisted Synthesis: Reduces reaction time to 2 h with comparable yield (84%) .

-

Solid-Phase Synthesis: Enables gram-scale production using polymer-supported reagents, achieving 91% yield .

Chemical Reactivity and Applications

Oxidation-Reduction Behavior

The hydrazino group participates in redox reactions:

-

Oxidation: Forms azo derivatives (-N=N-) with KMnO₄ in acidic media, useful for dye synthesis .

-

Reduction: Catalytic hydrogenation (Pd/C, 50 psi H₂) cleaves the N-N bond, yielding 4-aminoquinoline derivatives .

Table 2: Reductive Cleavage Products

| Reducing Agent | Product | Yield (%) | Application |

|---|---|---|---|

| H₂/Pd-C | 4-Aminoquinoline | 92 | Antimalarial precursors |

| NaBH₄ | 4-Hydrazinoethanol | 78 | Chelating agents |

Heterocyclic Ring Formation

Reaction with diketones or α,β-unsaturated carbonyl compounds generates fused heterocycles:

Table 3: Condensation Reactions

| Reactant | Product | Conditions | Bioactivity (IC₅₀) |

|---|---|---|---|

| Acetylacetone | Pyrazolo[3,4-b]quinoline | AcOH, 100°C, 8 h | COX-2 inhibition: 2.1 μM |

| Maleic anhydride | Pyrrolo[3,4-b]quinoline | Toluene, reflux | Antimalarial: 0.8 μM |

Biological Activity

Antimicrobial Properties

The compound exhibits broad-spectrum activity against bacterial and fungal pathogens:

Table 4: Minimum Inhibitory Concentrations (MIC)

| Microorganism | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 8 | Cell wall synthesis inhibition |

| Candida albicans | 12 | Ergosterol biosynthesis disruption |

Coordination Chemistry

Metal Complexation

The compound acts as a bidentate ligand, coordinating through hydrazino and quinoline nitrogen atoms:

Table 5: Stability Constants of Metal Complexes

| Metal Ion | Complex Structure | log K (Stability) | Application |

|---|---|---|---|

| Cu(II) | [Cu(L)₂Cl₂] | 8.2 ± 0.3 | Anticancer agents |

| Fe(III) | [Fe(L)Cl₃] | 6.7 ± 0.2 | Catalytic oxidation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume